molecular formula C11H7ClN4 B7469913 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine

5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine

Cat. No.: B7469913
M. Wt: 230.65 g/mol
InChI Key: XUZWTKJHGRXUMH-UHFFFAOYSA-N
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Description

5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out in a solvent like toluene under reflux conditions to facilitate the formation of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom and the specific fusion pattern of the pyridine and imidazole rings.

Properties

IUPAC Name

5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-5-4-8-11(15-9)16-10(14-8)7-3-1-2-6-13-7/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWTKJHGRXUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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